molecular formula C11H13ClOS B14067406 1-(3-(Chloromethyl)-5-(methylthio)phenyl)propan-2-one

1-(3-(Chloromethyl)-5-(methylthio)phenyl)propan-2-one

Cat. No.: B14067406
M. Wt: 228.74 g/mol
InChI Key: WXPLKFJXRLKKAZ-UHFFFAOYSA-N
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Description

1-(3-(Chloromethyl)-5-(methylthio)phenyl)propan-2-one is an organic compound with a complex structure that includes a chloromethyl group, a methylthio group, and a phenyl ring

Preparation Methods

The synthesis of 1-(3-(Chloromethyl)-5-(methylthio)phenyl)propan-2-one typically involves multiple steps. One common method includes the chloromethylation of a precursor compound, followed by the introduction of the methylthio group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

1-(3-(Chloromethyl)-5-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methylthio group to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the chloromethyl group or modify the phenyl ring.

    Substitution: The chloromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-(Chloromethyl)-5-(methylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Chloromethyl)-5-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methylthio group may also play a role in the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

1-(3-(Chloromethyl)-5-(methylthio)phenyl)propan-2-one can be compared with similar compounds such as:

    1-(3-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one: This compound has a similar structure but with the methylthio group in a different position, which can affect its reactivity and applications.

    1-(2-(Chloromethyl)-3-methoxyphenyl)propan-2-one: The presence of a methoxy group instead of a methylthio group can lead to different chemical properties and uses

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields

Properties

Molecular Formula

C11H13ClOS

Molecular Weight

228.74 g/mol

IUPAC Name

1-[3-(chloromethyl)-5-methylsulfanylphenyl]propan-2-one

InChI

InChI=1S/C11H13ClOS/c1-8(13)3-9-4-10(7-12)6-11(5-9)14-2/h4-6H,3,7H2,1-2H3

InChI Key

WXPLKFJXRLKKAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC(=C1)SC)CCl

Origin of Product

United States

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